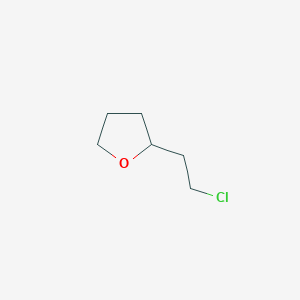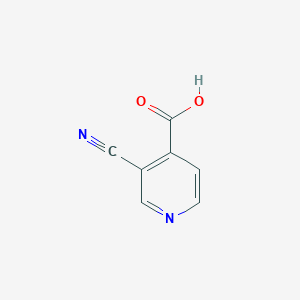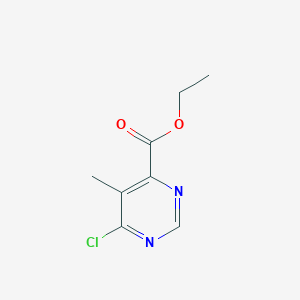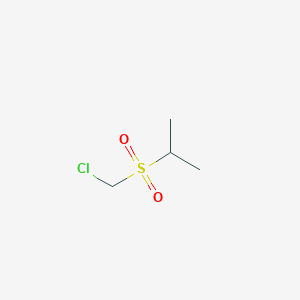
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole, also known as CMTPT, is a synthetic triazole compound with potential for use in scientific research. It is a member of the triazole family and is characterized by its triazole ring structure and the presence of a chlorine atom in the 4-position. CMTPT has a variety of applications, ranging from the development of new drugs to the study of biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
One significant application of triazole derivatives, including those structurally related to "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," is in corrosion inhibition. For instance, triazole compounds have been shown to effectively inhibit the corrosion of mild steel in acidic mediums. These inhibitors operate by adsorbing onto the metal surface, forming a protective barrier that reduces corrosion rates. The effectiveness of such compounds can be attributed to their molecular structure, which allows for strong adsorption onto metal surfaces through the formation of a chemisorbed layer, as demonstrated in research examining the corrosion control of mild steel using triazole derivatives in hydrochloric acid medium (Bentiss et al., 2009).
Synthesis of Derivatives and Biological Applications
Triazole derivatives, including "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," play a crucial role in the synthesis of pharmacologically active compounds. Their versatility allows for the creation of a wide range of derivatives with potential biological activities. For example, the preparation of some 1,2,4-triazole and benzotriazole ester derivatives has been explored, highlighting the chemical versatility of triazole compounds for generating substances that could have significant biological applications (Toumani, 2017).
Material Science and Energetic Materials
In material science, "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole" and its derivatives have been utilized in the development of energetic materials. These materials are designed to release energy rapidly and are applicable in various fields, including explosives and propellants. Research in this area focuses on synthesizing triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating the compound's potential in creating high-density materials with good thermal stability (Wang et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBEPZQQAZXFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)







![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)


